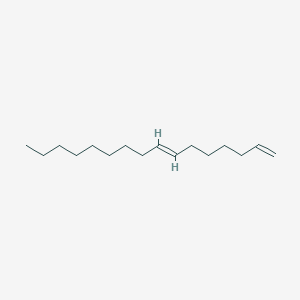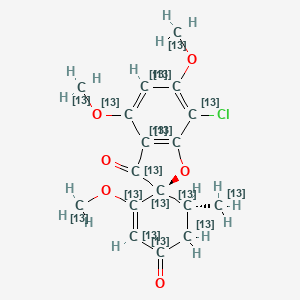
Griseofulvin-13C17
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Griseofulvin-13C17 is a labeled analogue of griseofulvin, an antifungal polyketide metabolite primarily produced by ascomycetes. Griseofulvin has been widely used in treating dermatophyte infections since its commercial introduction in 1959 . The labeled compound, this compound, is used in various analytical and research applications due to its unique isotopic labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Griseofulvin-13C17 can be synthesized through a multi-step process involving the incorporation of carbon-13 isotopes into the griseofulvin molecule. The synthetic route typically involves the use of labeled precursors and reagents to achieve the desired isotopic labeling. The reaction conditions must be carefully controlled to ensure the incorporation of the carbon-13 isotopes at specific positions within the molecule .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using labeled carbon-13 precursors. The process includes several purification steps to ensure the final product’s high purity and isotopic enrichment. The production methods are designed to be cost-effective and scalable to meet the demand for this compound in research and analytical applications .
Analyse Chemischer Reaktionen
Types of Reactions
Griseofulvin-13C17 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s behavior and interactions in different chemical environments .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dechlorinated or demethylated products .
Wissenschaftliche Forschungsanwendungen
Griseofulvin-13C17 has a wide range of scientific research applications, including:
Wirkmechanismus
Griseofulvin-13C17 exerts its effects by inhibiting fungal cell mitosis and nucleic acid synthesis. It binds to and interferes with the function of spindle and cytoplasmic microtubules by binding to alpha and beta tubulin. This disruption of microtubule function prevents the proper division of fungal cells, leading to their eventual death .
Vergleich Mit ähnlichen Verbindungen
Griseofulvin-13C17 is unique due to its isotopic labeling, which allows for precise analytical and research applications. Similar compounds include:
Griseofulvin: The non-labeled parent compound used primarily as an antifungal agent.
Brominated Griseofulvin Derivatives: These derivatives have been modified to include bromine atoms, enhancing their antifungal activity.
Griseofulvin Enantiomers: These are stereoisomers of griseofulvin with different spatial arrangements of atoms, affecting their biological activity.
This compound stands out due to its specific isotopic labeling, making it a valuable tool in various scientific research fields.
Eigenschaften
CAS-Nummer |
1325307-58-1 |
|---|---|
Molekularformel |
C17H17ClO6 |
Molekulargewicht |
369.64 g/mol |
IUPAC-Name |
(4S,5R)-7'-chloro-3,4',6'-tri((113C)methoxy)-5-(113C)methylspiro[(1,2,3,4,5,6-13C6)cyclohex-2-ene-4,2'-1-benzofuran]-1,3'-dione |
InChI |
InChI=1S/C17H17ClO6/c1-8-5-9(19)6-12(23-4)17(8)16(20)13-10(21-2)7-11(22-3)14(18)15(13)24-17/h6-8H,5H2,1-4H3/t8-,17+/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1 |
InChI-Schlüssel |
DDUHZTYCFQRHIY-ZHYGDYSESA-N |
Isomerische SMILES |
[13CH3][13C@@H]1[13CH2][13C](=O)[13CH]=[13C]([13C@]12[13C](=O)[13C]3=[13C](O2)[13C](=[13C]([13CH]=[13C]3O[13CH3])O[13CH3])Cl)O[13CH3] |
Kanonische SMILES |
CC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


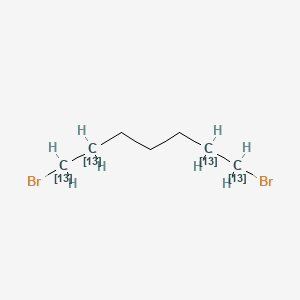
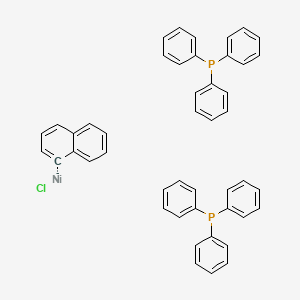

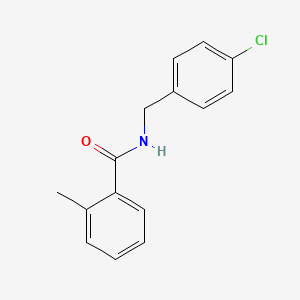
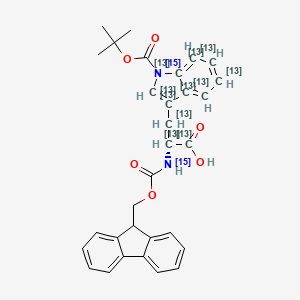


![methyl 4-[({[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B15088548.png)
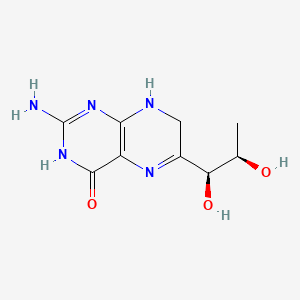

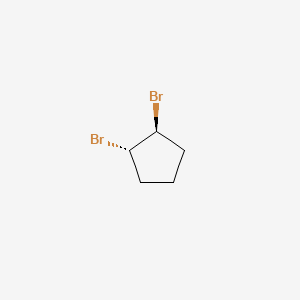
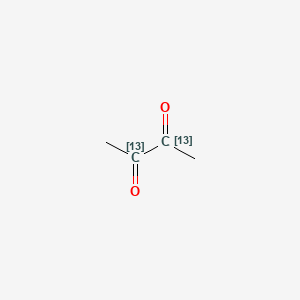
![n-[(1r)-2-Hydroxy-1-phenylethyl]benzamide](/img/structure/B15088590.png)
